REACTION_CXSMILES
|
C(=O)([O-])[O-].[Cs+].[Cs+].OC1C=CC=C2C=1N=CC=C2.[F:18][C:19]1[CH:24]=[CH:23][C:22](I)=[CH:21][CH:20]=1.[CH2:26]([O:28][C:29]1[CH:34]=[CH:33][NH:32][C:31](=[O:35])[C:30]=1[C:36]([O:38][CH2:39][CH3:40])=[O:37])[CH3:27]>CN(C=O)C.[Cu](I)I>[CH2:26]([O:28][C:29]1[CH:34]=[CH:33][N:32]([C:22]2[CH:23]=[CH:24][C:19]([F:18])=[CH:20][CH:21]=2)[C:31](=[O:35])[C:30]=1[C:36]([O:38][CH2:39][CH3:40])=[O:37])[CH3:27] |f:0.1.2|
|
Name
|
|
Quantity
|
0.275 kg
|
Type
|
reactant
|
Smiles
|
OC=1C=CC=C2C=CC=NC12
|
Name
|
|
Quantity
|
1.576 kg
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=C1)I
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0.27 kg
|
Type
|
catalyst
|
Smiles
|
[Cu](I)I
|
Name
|
|
Quantity
|
1 kg
|
Type
|
reactant
|
Smiles
|
C(C)OC1=C(C(NC=C1)=O)C(=O)OCC
|
Name
|
cesium carbonate
|
Quantity
|
3.1 kg
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
Name
|
|
Quantity
|
9 L
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 10 min at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was heated to 100° C. for 20 hrs under nitrogen
|
Duration
|
20 h
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered through celite
|
Type
|
ADDITION
|
Details
|
To the filtrate, water (100 L) was added
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted three times with DCM (25 L)
|
Type
|
WASH
|
Details
|
The combined DCM layers were washed two times with water (20 L), two times with 1.5 N HCl (5 L), and one time with brine (10 L)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
|
Type
|
ADDITION
|
Details
|
Petroleum ether (5 L) was added to the
|
Type
|
CONCENTRATION
|
Details
|
concentrate
|
Type
|
STIRRING
|
Details
|
the resulting slurry was stirred for 30 min
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
The solids were filtered
|
Type
|
CUSTOM
|
Details
|
dried at room temperature in vacuum
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC1=C(C(N(C=C1)C1=CC=C(C=C1)F)=O)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.1 kg | |
YIELD: CALCULATEDPERCENTYIELD | 76.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |